molecular formula C6H12ClNO2 B2754882 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride CAS No. 1909337-03-6

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride

Cat. No.: B2754882
CAS No.: 1909337-03-6
M. Wt: 165.62
InChI Key: SULSAMHWNZHLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylazetidin-3-yl)acetic acid hydrochloride, also known as S-(-)-3-Methylazetidine-2-acetic acid hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has a non-superimposable mirror image. It is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown that compounds structurally related to 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride serve as crucial intermediates in the development of novel antibacterial and antifungal agents. For instance, derivatives of oxazolidinone, a class to which this compound is structurally related, have been identified as potent antibacterial agents with an improved safety profile due to reduced activity against monoamine oxidase A, which is an undesired side effect of many antibacterial compounds (Reck et al., 2005). Another study highlighted the in vitro activities of novel oxazolidinone antibacterial agents, showcasing their efficacy against a broad spectrum of clinically relevant pathogens (Zurenko et al., 1996).

Corrosion Inhibition

Compounds similar to this compound have been investigated for their potential as corrosion inhibitors, particularly in oil-well tubular steel. These studies have identified certain thiazole derivatives as efficient corrosion inhibitors, which suggests a potential application for this compound derivatives in protecting metal surfaces in acidic environments (Yadav, Sharma, & Kumar, 2015).

Aldose Reductase Inhibitors

Another application is in the development of aldose reductase inhibitors, compounds that have shown potential in treating diabetic complications. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against aldose reductase, demonstrating promising results for the management of diabetic complications (Sher Ali et al., 2012).

Antihypertensive Agents

The synthesis of thiazole and azetidine derivatives from compounds related to this compound has also been explored for their potential as antihypertensive agents. This research underscores the versatility of this compound derivatives in contributing to the development of new medications for managing hypertension (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

2-(1-methylazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-5(4-7)2-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULSAMHWNZHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909337-03-6
Record name 2-(1-methylazetidin-3-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.